BAPP Bleomycin is Significantly More Pulmonary Toxic Than Clinical Bleomycin at Equivalent Doses
In a direct head-to-head comparative study in mice bearing B16 melanoma, Blm-BAPP elicited significantly greater pulmonary toxicity than the standard clinical bleomycin mixture, while providing no greater antitumor activity [1].
| Evidence Dimension | Relative pulmonary toxicity (qualitative severity ranking) |
|---|---|
| Target Compound Data | BAPP significantly more pulmonary toxic than bleomycin mixture |
| Comparator Or Baseline | Clinical bleomycin mixture (predominantly A2/B2) |
| Quantified Difference | Statistical significance (p < 0.05) for greater toxicity with BAPP; no significant difference in antitumor activity against B16 melanoma |
| Conditions | In vivo mouse B16 melanoma model; identical dosing schedule across groups |
Why This Matters
Researchers modeling bleomycin-induced pulmonary fibrosis require a congener with the highest possible lung-toxicity potency; BAPP is the most pulmonary-toxic analog of the bleomycin class, making it the preferred positive control where maximal fibrotic response is needed.
- [1] Ginsburg, E., Gram, T. E., & Trush, M. A. (1984). A comparison of the pulmonary toxicity and chemotherapeutic activity of bleomycin-BAPP to bleomycin and pepleomycin. Cancer Chemotherapy and Pharmacology, 12(2), 111–115. DOI: 10.1007/BF00254601. View Source
